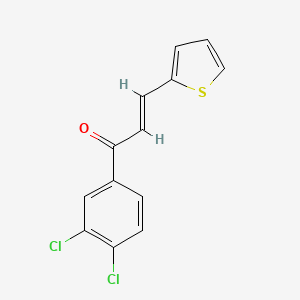

(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one" is a chalcone derivative characterized by the presence of two aromatic rings, a thiophene and a dichlorophenyl ring, connected by a prop-2-en-1-one linkage. Chalcones are known for their diverse biological activities and their potential use in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, as seen in the synthesis of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) . This reaction generally occurs between an acetophenone and an aldehyde in the presence of a base, resulting in the formation of the chalcone scaffold.

Molecular Structure Analysis

The molecular structure of chalcone derivatives has been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal that the central double bond in these compounds is typically trans-configured, which is a common feature of chalcones. The dihedral angles between the aromatic rings and the planarity of the molecule can vary, affecting the molecule's overall conformation and properties.

Chemical Reactions Analysis

Chalcones can participate in various chemical reactions due to their reactive alpha-beta unsaturated carbonyl system. They can undergo cyclization reactions, serve as Michael acceptors, and participate in nucleophilic addition reactions. The specific reactivity of "(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one" would depend on the substituents on the aromatic rings and the electronic effects they impart.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as chloro substituents can affect the electron density distribution within the molecule, as seen in the molecular electrostatic potential (MEP) maps . The HOMO-LUMO gap is a critical parameter that can indicate the chemical reactivity and stability of the molecule . Additionally, the presence of substituents can also influence the compound's solubility, melting point, and crystalline structure. Chalcones with different substituents have been reported to crystallize in various crystal systems and exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis

Synthesis Techniques and Structural Characterization : The compound has been synthesized using Claisen-Schmidt condensation reactions and characterized through techniques like FT-IR, elemental analysis, and X-ray diffraction. These processes have allowed for detailed structural analysis, revealing key geometric parameters and molecular interactions (Salian et al., 2018).

Hirshfeld Surface Studies : Extensive Hirshfeld surface analysis has been employed to quantify the intermolecular interactions in this compound. This includes the creation of 2D fingerprint plots and electrostatic potential maps to evidence these interactions (Salian et al., 2018).

Molecular and Electronic Properties

Molecular Geometry and Vibrational Frequencies : Studies involving density functional theory (DFT) have been conducted to determine the molecular geometry and vibrational frequencies of the compound. These studies also involve analyzing the compound's HOMO-LUMO energy gap and chemical reactivity parameters (Mary et al., 2015).

Natural Bond Orbital (NBO) Analysis : NBO analysis has been used to examine the stability of the molecule, focusing on hyper-conjugative interactions and charge delocalization (Mary et al., 2015).

Potential Applications in Antimicrobial Studies

Antimicrobial Activity Screening : Some studies have synthesized related compounds and tested them for antimicrobial properties. These tests indicate that such compounds can have moderate antimicrobial activities against selected bacterial and fungal strains (Sadgir et al., 2020).

Synthesis of Related Compounds for Biological Activities : Research has been conducted on the synthesis of various derivatives of similar compounds, exploring their potential as novel antimicrobial agents (Patel & Patel, 2017).

Eigenschaften

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMCEFHQWVLXIZ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)

![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)